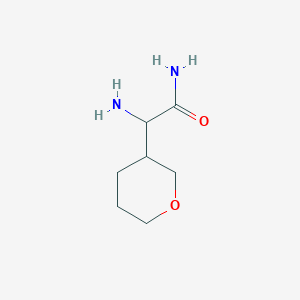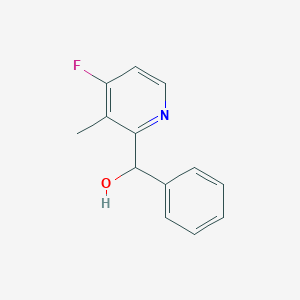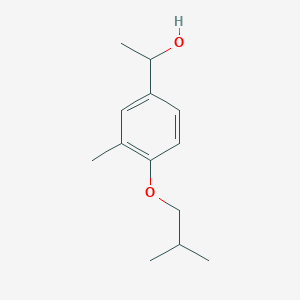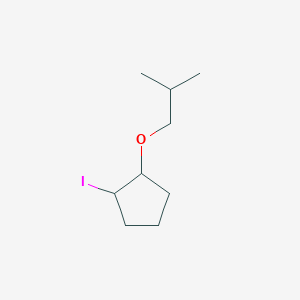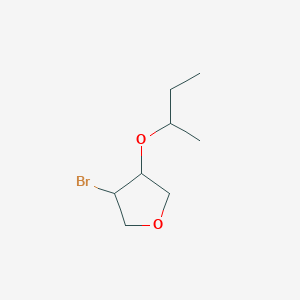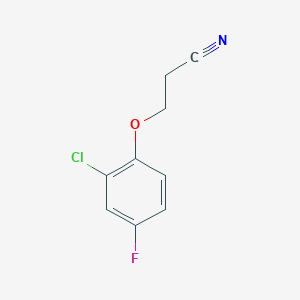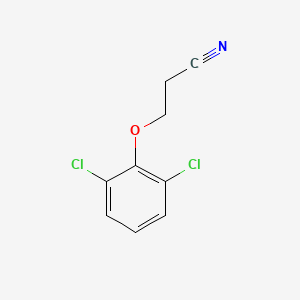
3-(2,6-Dichloro-phenoxy)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Dichloro-phenoxy)propanenitrile: is an organic compound with the molecular formula C9H7Cl2NO . It is characterized by the presence of a phenoxy group substituted with two chlorine atoms at the 2 and 6 positions, and a propanenitrile group attached to the phenoxy ring. This compound is used as a versatile small molecule scaffold in various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dichloro-phenoxy)propanenitrile typically involves the reaction of 2,6-dichlorophenol with 3-chloropropionitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 3-(2,6-Dichloro-phenoxy)propanenitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The nitrile group can be hydrolyzed to form carboxylic acids or amides.
Oxidation: The phenoxy ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Hydrolysis: Carboxylic acids or amides.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Primary amines.
科学的研究の応用
Chemistry: 3-(2,6-Dichloro-phenoxy)propanenitrile is used as a building block in the synthesis of various organic compounds
Biology and Medicine: In biological research, this compound is used to study the effects of phenoxy-substituted compounds on cellular processes
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
作用機序
The mechanism of action of 3-(2,6-Dichloro-phenoxy)propanenitrile involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include enzyme inhibition, receptor binding, and signal transduction modulation .
類似化合物との比較
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
2,6-Dichlorobenzonitrile: Another compound with a dichlorophenyl group and a nitrile group.
Uniqueness: 3-(2,6-Dichloro-phenoxy)propanenitrile is unique due to the presence of both the phenoxy and propanenitrile groups, which confer distinct chemical and biological properties. Its versatility as a small molecule scaffold makes it valuable in various research and industrial applications .
特性
分子式 |
C9H7Cl2NO |
|---|---|
分子量 |
216.06 g/mol |
IUPAC名 |
3-(2,6-dichlorophenoxy)propanenitrile |
InChI |
InChI=1S/C9H7Cl2NO/c10-7-3-1-4-8(11)9(7)13-6-2-5-12/h1,3-4H,2,6H2 |
InChIキー |
YZWIZSFHCVPHFM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)OCCC#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13082494.png)
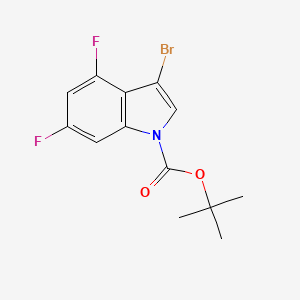

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B13082504.png)

